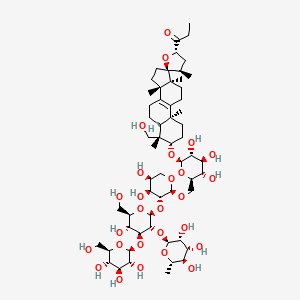

sciscllascilloside E-1

Description

Sciscllascilloside E-1 is a eucosterol oligosaccharide isolated from the bulb of Scilla scilloides (squill), a plant traditionally studied for its bioactive compounds . It was identified through column chromatography and thin-layer chromatography (TLC) using solvent systems such as BuOH/MeOH/H₂O (4:1:1 v/v) . The compound is characterized as a white amorphous powder with a melting point of 221–223°C and a specific optical rotation of [α]²⁵_D: −57.1° (c 0.08, MeOH) . Electrospray ionization mass spectrometry (ESI-MS) confirmed its molecular weight as 1222 Da, with spectral peaks at m/z 1245.6 ([M + Na]⁺) and 1221.7 ([M − H]⁻) .

Properties

Molecular Formula |

C58H94O27 |

|---|---|

Molecular Weight |

1223.3 g/mol |

IUPAC Name |

1-[(2'S,3S,4S,4'R,5R,10S,13S,14S,17S)-3-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one |

InChI |

InChI=1S/C58H94O27/c1-8-27(62)29-17-23(2)58(85-29)16-15-56(6)26-9-10-33-54(4,25(26)11-14-57(56,58)7)13-12-34(55(33,5)22-61)81-50-44(73)42(71)38(67)32(80-50)21-76-52-47(36(65)28(63)20-75-52)83-53-48(84-49-43(72)40(69)35(64)24(3)77-49)46(39(68)31(19-60)79-53)82-51-45(74)41(70)37(66)30(18-59)78-51/h23-24,28-53,59-61,63-74H,8-22H2,1-7H3/t23-,24+,28+,29+,30-,31-,32-,33-,34+,35+,36+,37-,38-,39-,40-,41+,42+,43-,44-,45-,46+,47-,48-,49+,50+,51+,52+,53+,54-,55-,56+,57+,58+/m1/s1 |

InChI Key |

LLBZPESJRQGYMB-VFEURASPSA-N |

Isomeric SMILES |

CCC(=O)[C@@H]1C[C@H]([C@@]2(O1)CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O)C)C)C)C |

Canonical SMILES |

CCC(=O)C1CC(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)C)O)O)O)O)O)O)C)C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

*Calculated from ESI-MS data ([M + Na]⁺ = 1247.7 → MW = 1247.7 − 23 = 1224.7 Da).

Key Observations :

Scillascilloside E-2 : Shares a core structure with E-1 but exhibits distinct physicochemical properties, including a lower melting point (210–216°C vs. 221–223°C) and reduced optical activity (−38.1° vs. −57.1°), suggesting differences in glycosidic linkage or stereochemistry .

Research Findings and Implications

Structural Determinants of Bioactivity : The lower optical rotation of Scillascilloside E-2 compared to E-1 implies conformational flexibility that may influence receptor binding or antimicrobial efficacy .

Taxonomic Specificity: The Scilla-derived E-1 series demonstrates the chemical diversity within a single plant species, contrasting with synthetically derived or microbially sourced analogs like Vineomycin E .

Pharmacological Potential: While this compound’s therapeutic applications remain underexplored in the provided evidence, its structural complexity positions it as a candidate for drug discovery, particularly in antimicrobial or anti-inflammatory contexts .

Q & A

Q. What criteria should guide the selection of literature for this compound reviews?

- Methodological Answer : Prioritize peer-reviewed studies indexed in PubMed/Scopus with full methodological transparency. Exclude studies lacking purity validation (e.g., missing NMR/MS data). Use tools like Covidence for screening and data extraction. Map trends via bibliometric analysis (e.g., VOSviewer) to identify research gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.